1-Acetyl-4-(3-hydroxyphenyl)piperazine synthesis and characterization
1-Acetyl-4-(3-hydroxyphenyl)piperazine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-4-(3-hydroxyphenyl)piperazine
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique physicochemical properties—such as low toxicity, the ability to form multiple hydrogen bonds, and favorable acid-base characteristics—make it an invaluable pharmacophore for drug design.[1] Derivatives of piperazine have demonstrated a wide array of biological activities, including antiviral, antibacterial, and anticancer properties.
This guide focuses on a specific derivative, 1-Acetyl-4-(3-hydroxyphenyl)piperazine , a molecule of interest for researchers in drug development and synthetic chemistry. As a functionalized intermediate, it serves as a versatile building block for the synthesis of more complex pharmaceutical agents. This document, prepared from the perspective of a Senior Application Scientist, provides a detailed, field-proven methodology for its synthesis and a robust framework for its analytical characterization, ensuring both scientific integrity and practical applicability.
Part I: Synthesis of 1-Acetyl-4-(3-hydroxyphenyl)piperazine
The synthesis of the target compound is achieved through the selective N-acetylation of its precursor, 1-(3-hydroxyphenyl)piperazine. While several methods exist for N-acetylation, this guide details a high-yield, efficient protocol adapted from established procedures for analogous compounds.[2]
Synthetic Scheme
The overall transformation involves the reaction of 1-(3-hydroxyphenyl)piperazine with acetic anhydride in the presence of a base to yield the final acetylated product.
Figure 1. Reaction scheme for the N-acetylation of 1-(3-hydroxyphenyl)piperazine.
Causality Behind Experimental Design
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Precursor: The starting material is 1-(3-hydroxyphenyl)piperazine, which can be synthesized via methods such as the condensation of 3-aminophenol with bis(2-chloroethyl)amine or sourced commercially.[3] For this procedure, it is often used as a more stable salt, such as the dihydrobromide or dihydrochloride salt.
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Reagent Selection:
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Acetic Anhydride: A highly effective and readily available acetylating agent. It reacts with the nucleophilic secondary amine of the piperazine ring.
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Potassium Carbonate (K₂CO₃): A crucial component that serves two purposes. First, it neutralizes the acid salt of the starting material, liberating the free amine. Second, it acts as a base to deprotonate the secondary amine, significantly increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of acetic anhydride.
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Solvent System: An alcohol-water mixture (e.g., ethanol/water) is chosen as the reaction medium.[2] This system is advantageous as it effectively dissolves the polar precursor salt and the inorganic base, while also being compatible with the organic reagents, creating a homogenous reaction environment that promotes high yield.
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Reaction Conditions: The reaction is performed under reflux (heating to the solvent's boiling point) to provide the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate and completion within 1-2 hours.[2]
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-hydroxyphenyl)piperazine dihydrobromide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
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Neutralization: Cool the flask in an ice bath with stirring. Gradually add powdered potassium carbonate (approx. 1.5-2.0 eq) until the effervescence ceases and the solution is near neutral.
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Acetylation: While maintaining the cold temperature, add acetic anhydride (approx. 2.5-3.0 eq) dropwise. Following this addition, add more potassium carbonate portion-wise to adjust the reaction mixture to a pH of 8-9.[2]
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Reaction: Remove the ice bath and heat the mixture to reflux (approx. 90-100 °C) for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.
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Washing: Wash the collected solid thoroughly with cold water until the washings are neutral to remove any remaining inorganic salts and impurities.
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Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure 1-Acetyl-4-(3-hydroxyphenyl)piperazine as a crystalline solid.[4] Dry the final product under vacuum.
Reagent Summary Table
| Reagent | Molar Eq. | Purpose |
| 1-(3-hydroxyphenyl)piperazine salt | 1.0 | Precursor |
| Acetic Anhydride | ~3.0 | Acetylating Agent |
| Potassium Carbonate | ~3.0-4.0 | Base (Neutralizer & Catalyst) |
| Ethanol/Water | - | Solvent |
Note: Molar equivalents are approximate and should be calculated based on the specific starting material weight.
Part II: Comprehensive Characterization
Rigorous characterization is essential to verify the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.
Characterization Workflow Diagram
Spectroscopic Analysis
Spectroscopic methods provide unambiguous evidence of the molecular structure.[1][5]
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the presence and connectivity of all hydrogen atoms.
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Aromatic Protons (δ 6.5-7.2 ppm): Four distinct signals corresponding to the protons on the meta-substituted phenyl ring.
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Piperazine Protons (δ 3.1-3.8 ppm): Two sets of broad signals, each integrating to 4 protons. The protons adjacent to the acetylated nitrogen will be shifted downfield (closer to 3.8 ppm) compared to those adjacent to the phenyl-substituted nitrogen (closer to 3.2 ppm).
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Acetyl Protons (δ ~2.1 ppm): A sharp singlet integrating to 3 protons, which is a key indicator of successful acetylation.
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Hydroxyl Proton (δ ~9.0-9.5 ppm): A broad singlet, which is exchangeable with D₂O.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): This analysis verifies the carbon skeleton of the molecule.
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Carbonyl Carbon (δ ~169 ppm): A signal in the characteristic amide carbonyl region.
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Aromatic Carbons (δ 110-160 ppm): Six signals, with the carbon attached to the hydroxyl group being the most downfield (~158 ppm) and the one attached to the piperazine nitrogen around ~151 ppm.
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Piperazine Carbons (δ ~40-50 ppm): Signals corresponding to the four unique carbons of the piperazine ring.
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Acetyl Carbon (δ ~21 ppm): A signal for the methyl carbon of the acetyl group.
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IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Data from the analogous 4-hydroxy isomer provides excellent reference points.[2]
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~3150 cm⁻¹ (broad): Characteristic O-H stretching vibration of the phenolic hydroxyl group.
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~3050-2850 cm⁻¹: Aliphatic and aromatic C-H stretching.
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~1620 cm⁻¹ (strong): A very strong C=O stretching vibration, confirming the presence of the amide (acetyl) group. This is a critical peak for verifying the reaction's success.[2]
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~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1230 cm⁻¹: C-N stretching vibration.
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Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.
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The expected molecular weight is 220.27 g/mol .[6]
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In Electrospray Ionization (ESI) mode, the spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 221.13.
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Physical and Chromatographic Analysis
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Melting Point (MP): A sharp melting point range is a strong indicator of high purity. The melting point for the analogous 4-hydroxy isomer is reported in the range of 181-188 °C.[4][7] The 3-hydroxy isomer will have a distinct but comparable melting point.
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Thin-Layer Chromatography (TLC): TLC is used to assess purity by checking for the presence of starting material or side products. A single spot under UV visualization indicates a high degree of purity. For the 4-hydroxy isomer, an Rf value of 0.82 was reported using a benzene-acetone (3:2) system.[2]
Summary of Characterization Data
| Analysis Technique | Parameter | Expected Result |
| Molecular Formula | - | C₁₂H₁₆N₂O₂ |
| Molecular Weight | - | 220.27 g/mol [6] |
| Appearance | - | White to off-white crystalline solid |
| Melting Point | Range | Sharp, comparable to 181-188 °C |
| ¹H NMR | Chemical Shifts (δ) | ~2.1 (s, 3H), ~3.2 (m, 4H), ~3.8 (m, 4H), 6.5-7.2 (m, 4H), ~9.2 (br s, 1H) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3150 (O-H), ~1620 (C=O), ~1230 (C-N)[2] |
| Mass Spectrometry | m/z | [M+H]⁺ = 221.13 |
References
-
Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com.[Link]
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Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8). ResearchGate.[Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.[Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.[Link]
-
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. National Institutes of Health (NIH).[Link]
- CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
1-Acetyl-4-(3-hydroxyphenyl)piperazine. PubChem, National Library of Medicine.[Link]
-
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate.[Link]
-
Piperazine, 1-acetyl-4-(4-hydroxyphenyl)-. PharmaCompass.com.[Link]
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- 4. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]
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